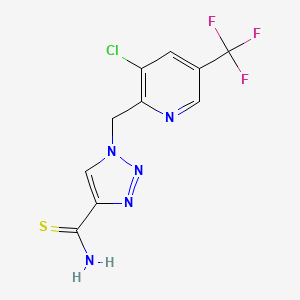

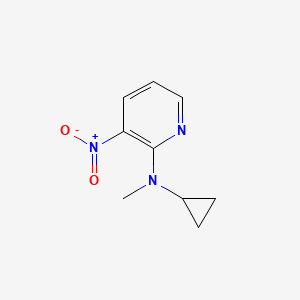

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide

概要

説明

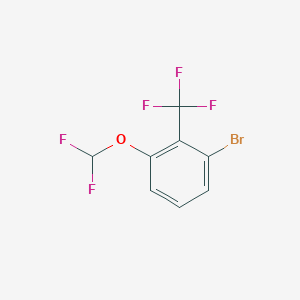

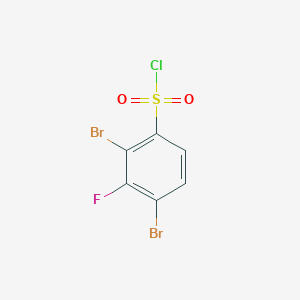

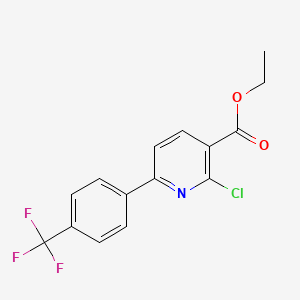

The compound “1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, with one methine group replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines, a key structural motif in this compound, are often used in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The pyridine ring and the trifluoromethyl group are key structural motifs. The InChI Key for a similar compound, 3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride, is JVQYWHGODHSTAM-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Structural Properties

Synthesis of Triazole Derivatives : The synthesis of 1,2,4-triazole derivatives, including carbothioamide, involves reactions of hydrazinecarbothioamide with various compounds. This process can yield compounds with potential biological activities (Benson M. Kariuki et al., 2022).

Complexation with Metals : Complexes of 1,2,4-triazole derivatives with metals like palladium have been synthesized. These complexes exhibit properties like photoluminescence and are studied for their potential in catalysis and material science applications (E. Amadio et al., 2012).

Structural Diversity in Coordination Polymers : The positional isomeric effect of ligands containing pyridyl, triazole, and carboxylate fragments in coordination polymers, including 1,2,4-triazole derivatives, demonstrates structural diversity. These compounds are studied for their thermal and luminescent properties (J. Cisterna et al., 2018).

Potential Biological Applications

Antimicrobial Activities : Compounds synthesized from 1,2,4-triazole derivatives have shown antimicrobial activities. Research has focused on synthesizing novel compounds and testing their effectiveness against various microbial strains (B. F. Abdel-Wahab et al., 2017).

Use in Medicinal Chemistry : The properties of 1,2,4-triazole derivatives have been explored in medicinal chemistry, particularly in synthesizing compounds with potential pharmacological activities. This includes exploration in areas like glycine transporter inhibition (Shuji Yamamoto et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

PPTases catalyze a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTase, the compound disrupts this biochemical pathway, leading to attenuated secondary metabolism and inhibited bacterial growth .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion, as well as in vivo pharmacokinetic profiles of ML267, demonstrate the potential utility of this class of small-molecule inhibitors .

Result of Action

The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this class of compounds . Therefore, the action environment plays a crucial role in the compound’s overall effectiveness.

特性

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N5S/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCHYFOTULXDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)

![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)